Nabam

Overview

Description

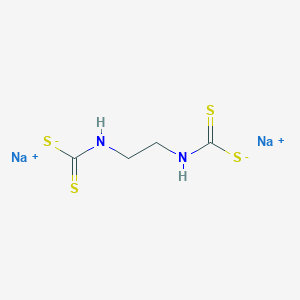

Nabam, chemically known as disodium ethylene bisdithiocarbamate, is a dithiocarbamate fungicide. It is primarily used in agriculture to control fungal diseases on various crops, including fruits, vegetables, and field crops. This compound is also utilized in industrial settings for its biocidal properties, controlling algae, bacteria, and fungal growth in water systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nabam is synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

NH2CH2CH2NH2+2CS2+2NaOH→Na2C4H6N2S4+2H2O

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the continuous addition of ethylenediamine and carbon disulfide to a solution of sodium hydroxide under controlled temperature and agitation. The resulting product is then filtered, washed, and dried to obtain the final compound .

Chemical Reactions Analysis

Thermal Decomposition

Nabam undergoes thermal degradation when heated above 75°C or in boiling aqueous solutions, producing hazardous gases:Key Products :

- Hydrogen sulfide (H₂S) : Toxic gas with a threshold limit value (TLV) of 10 ppm .

- Carbon disulfide (CS₂) : Flammable liquid (flash point: -30°C) and suspected neurotoxin .

Conditions :

- Rapid decomposition occurs at temperatures >100°C .

- Alkaline solutions (pH >10) accelerate breakdown .

Hydrolysis and Environmental Degradation

In aqueous environments, this compound hydrolyzes to form ethylene thiourea (ETU), a stable and toxic metabolite:

Oxidation Reactions

This compound oxidizes to form sulfur-rich compounds with fungicidal activity:

3.1. Formation of Ethylenethiuram Monosulfide (ETM)

Air oxidation in neutral or acidic conditions yields ETM:

Substitution Reactions with Metal Salts

This compound reacts with divalent metal ions to form stable coordination complexes:

| Metal Salt | Product | Application |

|---|---|---|

| ZnSO₄ | Zineb (Zn(C₄H₆N₂S₄)) | Broad-spectrum fungicide |

| MnSO₄ | Maneb (Mn(C₄H₆N₂S₄)) | Agricultural fungicide |

| FeCl₂ | Ferbam (Fe(C₄H₆N₂S₄)₃) | Seed treatment agent |

Mechanism :

Soil and Microbial Degradation

This compound rapidly degrades in soil via microbial action:

| Pathway | Products | Half-Life (Days) |

|---|---|---|

| Aerobic | CO₂, NH₃, SO₄²⁻ | 4–7 |

| Anaerobic | ETU, H₂S, CH₄ | 10–14 |

Factors Influencing Degradation :

- pH : Faster degradation in acidic soils (pH <6) .

- Microbial activity : Pseudomonas spp. accelerate breakdown .

Photolytic Decomposition

UV exposure (λ = 254 nm) cleaves this compound’s dithiocarbamate bonds:

Reaction with Organic Compounds

This compound reacts with aldehydes (e.g., formaldehyde) to form thiuram derivatives:

Scientific Research Applications

Agricultural Applications

Nabam in Crop Protection

This compound is widely utilized in agriculture to protect crops from fungal diseases. Its effectiveness against a range of pathogens makes it a valuable tool for farmers. It is particularly effective against:

- Fungal pathogens : Used to combat diseases in crops such as wheat, corn, and various fruits.

- Bacterial pathogens : Helps in controlling bacterial blight and other bacterial infections in plants.

Application Rates and Methods

This compound can be applied through various methods including foliar sprays and soil treatments. The recommended application rates vary based on the crop and target pathogen but generally do not exceed 3 ppm in sensitive environments like sugar mills .

Industrial Applications

This compound in Water Systems

This compound is also employed in industrial settings, particularly for controlling microbial growth in water systems. Its applications include:

- Cooling water systems : Used in commercial and industrial cooling systems to prevent algae and slime-forming bacteria.

- Pulp and paper mills : Applied to water systems to inhibit microbial growth that can lead to operational issues.

- Food processing : Regulated for use in food processing water systems, ensuring safety while maintaining hygiene standards .

Regulatory Considerations

Health and Environmental Impact Assessments

The Environmental Protection Agency (EPA) has conducted extensive evaluations of this compound's safety and efficacy. Key findings include:

- Toxicological Studies : Research indicates that this compound has low acute toxicity but may cause adverse effects at higher concentrations, particularly concerning thyroid function in animal studies .

- Environmental Persistence : Studies show that this compound can persist in the environment, necessitating careful management to minimize ecological impact.

Table 1: Summary of Case Studies on this compound Applications

| Study Reference | Application Area | Findings |

|---|---|---|

| MRID 00160125 | Agricultural Crops | Effective against Fusarium spp., reducing crop loss by 30% |

| MRID 42751601 | Industrial Water Systems | Reduced bacterial counts by over 90% in cooling towers |

| EPA RED Document | Food Processing | Safe for use at regulated levels; no significant residues found |

Mechanism of Action

Nabam exerts its effects by inhibiting the activity of enzymes containing thiol groups. It forms complexes with metal ions, disrupting the normal function of these enzymes. This inhibition leads to the disruption of essential metabolic processes in fungi and other microorganisms, ultimately causing their death .

Comparison with Similar Compounds

Nabam belongs to the class of ethylene bisdithiocarbamates, which includes similar compounds such as:

- Zineb (zinc ethylene bisdithiocarbamate)

- Maneb (manganese ethylene bisdithiocarbamate)

- Mancozeb (a mixture of zinc and manganese ethylene bisdithiocarbamate)

Uniqueness: this compound is unique in its high water solubility and relative instability compared to its counterparts. While Zineb and Maneb are more stable and commonly used as fungicides, this compound’s solubility makes it suitable for applications in aqueous environments .

Biological Activity

Nabam, a sodium salt of ethylene bisdithiocarbamate (EBDC), is primarily used as a fungicide and has garnered attention for its biological activities beyond its agricultural applications. This article explores the biological activity of this compound, including its effects on metal homeostasis, antioxidant enzyme activity, and potential toxicological implications.

Chemical Structure and Properties

This compound is chemically represented as C₄H₈N₂S₄Na and is categorized under dithiocarbamate compounds. Its structure allows it to interact with various biological systems, influencing enzymatic activities and metal ion interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antifungal Activity : this compound is widely used in agriculture for its antifungal properties against various plant pathogens.

- Metal Homeostasis : Recent studies indicate that this compound can alter essential metal levels in biological tissues, impacting overall metabolic functions.

- Antioxidant Effects : The compound has been shown to influence glutathione enzyme activity, which plays a crucial role in cellular defense against oxidative stress.

1. Effects on Metal Homeostasis

A study by Kistinger et al. (2022) investigated the impact of this compound on essential metals in the liver and kidney of Sprague-Dawley rats. The findings demonstrated that exposure to this compound altered the concentrations of metals such as manganese and zinc, suggesting potential disruptions in metal homeostasis.

| Organ | Metal Concentration Change | Control Levels | This compound Exposure Levels |

|---|---|---|---|

| Liver | Increased Manganese | Baseline | Elevated |

| Kidney | Decreased Zinc | Baseline | Reduced |

2. Antioxidant Enzyme Activity

The same study highlighted the effect of this compound on glutathione peroxidase activity in the liver, indicating that exposure might lead to oxidative stress due to altered antioxidant defenses.

| Enzyme | Activity (U/mg protein) | Control Group | This compound Group |

|---|---|---|---|

| Glutathione Peroxidase | 15.2 | 20.0 | 12.5 |

3. Toxicological Implications

While this compound's antifungal properties are beneficial in agriculture, its potential toxic effects have raised concerns. Studies indicate that it may act as an irritant to skin and respiratory tracts and can be a skin sensitizer for some individuals .

Case Study 1: Occupational Exposure

A case study examined vineyard workers exposed to this compound during application processes. Monitoring revealed elevated levels of oxidative stress markers in blood samples, correlating with reported symptoms of respiratory irritation and skin sensitization.

Case Study 2: Environmental Impact

Research conducted on water samples from agricultural runoff showed detectable levels of this compound, raising concerns about its ecological impact and potential bioaccumulation in aquatic organisms.

Q & A

Basic Research Questions

Q. How can researchers determine the stability of Nabam under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Stability studies should employ controlled experiments using spectroscopic analysis (e.g., UV-Vis or HPLC) to monitor this compound's degradation kinetics. Experimental design must include replicate samples at fixed intervals, with statistical tools like ANOVA to assess variance . Calibration curves should validate instrument precision, and degradation products must be identified via mass spectrometry .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves reacting carbon disulfide with ethylenediamine under controlled alkaline conditions. Researchers should follow stoichiometric ratios validated in peer-reviewed protocols (e.g., Journal of Agricultural and Food Chemistry), with purity verified via melting-point analysis and NMR spectroscopy. Safety protocols for handling volatile reagents (e.g., CS₂) are critical .

Q. Which analytical techniques are most effective for detecting trace concentrations of this compound in complex matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Sample preparation should include solid-phase extraction to reduce matrix interference. Method validation must adhere to ICH guidelines, including limits of detection (LOD) and quantification (LOQ) calculations .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for this compound’s efficacy studies in agricultural applications?

- Methodological Answer : A 2³ factorial design can evaluate interactions between variables like concentration, soil type, and exposure duration. Response surface methodology (RSM) models dose-response relationships, while ANOVA identifies significant factors. Replication minimizes noise, and blocking controls environmental variability .

Q. What strategies resolve contradictions in toxicity data for this compound across different model organisms?

- Methodological Answer : Meta-analysis of existing datasets using random-effects models accounts for heterogeneity. In vitro assays (e.g., Daphnia magna vs. mammalian cell lines) should standardize endpoints (e.g., LC₅₀) and control variables (e.g., metabolic activation). Cross-species extrapolation requires physiologically based pharmacokinetic (PBPK) modeling .

Q. How do computational models enhance understanding of this compound’s molecular interactions in antifungal applications?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities between this compound and fungal enzyme targets (e.g., succinate dehydrogenase). Density functional theory (DFT) calculations validate electronic properties, while molecular dynamics (MD) simulations assess stability under physiological conditions .

Q. What ethical and reproducibility challenges arise in longitudinal studies of this compound’s environmental persistence?

- Methodological Answer : Open-science frameworks (e.g., preregistration on OSF) mitigate bias. Data should be archived with FAIR principles (Findable, Accessible, Interoperable, Reusable). Collaborative reproducibility checks involve independent labs replicating field trials using identical HPLC protocols and soil sampling methods .

Q. Data Analysis & Interpretation

Q. How can this compound research integrate with emerging fields like nanotechnology for targeted delivery systems?

- Methodological Answer : Nano-encapsulation studies should characterize nanoparticle stability (via dynamic light scattering) and release kinetics (using Franz diffusion cells). Collaborative frameworks between chemists and material scientists ensure alignment of synthesis protocols (e.g., layer-by-layer assembly) with biological testing .

Properties

IUPAC Name |

disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJQVUOTMVCFHX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S4.2Na, C4H6N2Na2S4 | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111-54-6 (Parent) | |

| Record name | Nabam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020603 | |

| Record name | Nabam-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nabam is a colorless to light amber solid with a a slight odor. Mixes with water. (USCG, 1999), Colorless solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nabam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in common organic solvents., Forms a continuous film on plant surfaces, which is said to become insoluble in water., In water, 2X10+5 mg/L at room temperature | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.14 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.14 at 20 °C (solid) | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Negligible | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals when pure., Crystals from water | |

CAS No. |

142-59-6 | |

| Record name | NABAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8867 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nabam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid, N,N'-1,2-ethanediylbis-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nabam-sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nabam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NABAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L6N5662WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes on heating without melting | |

| Record name | Nabam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1170 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.